
3-(Ethoxymethyl)-1-ethylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethoxymethyl)-1-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-1-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting 1-ethylpyrrolidine is then reacted with ethoxymethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(Ethoxymethyl)-1-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with the ethoxymethyl group intact.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Ethoxymethyl)-1-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-(Ethoxymethyl)-1-ethylpyrrolidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1-Ethylpyrrolidine: Lacks the ethoxymethyl group, making it less versatile in chemical reactions.
3-(Methoxymethyl)-1-ethylpyrrolidine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to different reactivity and properties.
3-(Ethoxymethyl)-1-methylpyrrolidine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
3-(Ethoxymethyl)-1-ethylpyrrolidine is unique due to the presence of both ethoxymethyl and ethyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
3-(ethoxymethyl)-1-ethylpyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-3-10-6-5-9(7-10)8-11-4-2/h9H,3-8H2,1-2H3 |
InChI 键 |
BMRQZXBFCXOYNX-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C1)COCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



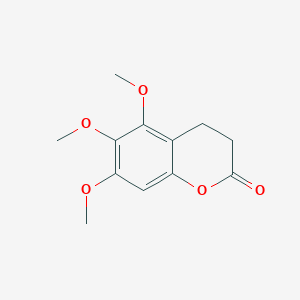
![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
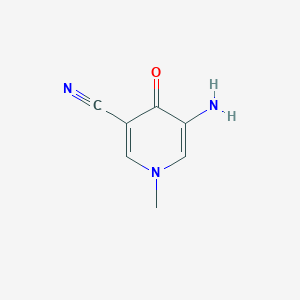

![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)

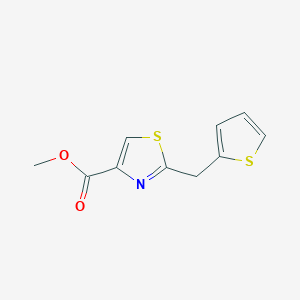

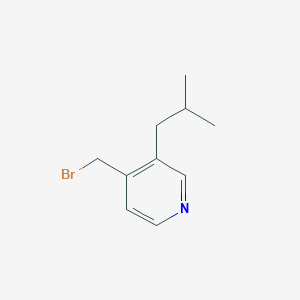
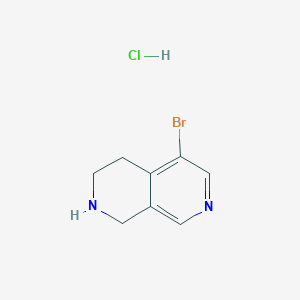
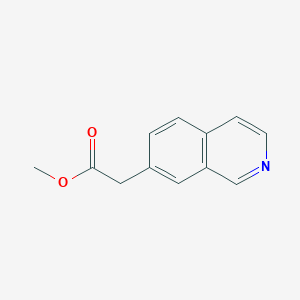
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
